molecular formula C8H3F13O2S B12516949 Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- CAS No. 680187-86-4

Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-

Cat. No.: B12516949
CAS No.: 680187-86-4
M. Wt: 410.15 g/mol
InChI Key: BOZXIZKQQHQMML-UHFFFAOYSA-N
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Description

Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated hexane backbone (C6F13) substituted with an ethenylsulfonyl (–SO2–CH2CH2–) group. This compound belongs to a class of highly fluorinated surfactants and functional materials, leveraging the strong electron-withdrawing nature of fluorine to confer exceptional chemical inertness, thermal stability, and hydrophobic/lipophobic properties . The ethenylsulfonyl moiety enhances reactivity for polymerization or surface modification, distinguishing it from other PFAS variants .

Properties

CAS No.

680187-86-4

Molecular Formula

C8H3F13O2S

Molecular Weight

410.15 g/mol

IUPAC Name

1-ethenylsulfonyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane

InChI

InChI=1S/C8H3F13O2S/c1-2-24(22,23)8(20,21)6(15,16)4(11,12)3(9,10)5(13,14)7(17,18)19/h2H,1H2

InChI Key

BOZXIZKQQHQMML-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- typically involves multiple steps. One common method includes the fluorination of a hexane derivative followed by the introduction of the ethenylsulfonyl group. The reaction conditions often require the use of specialized reagents and catalysts to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using fluorine gas or other fluorinating agents

Chemical Reactions Analysis

Types of Reactions

Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenylsulfonyl group to other functional groups, such as thiols.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Scientific Research Applications

Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Its unique structure makes it a candidate for studying fluorine’s effects on biological systems.

    Industry: Used in the production of specialized materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- exerts its effects involves interactions with molecular targets through its fluorinated and sulfonyl groups. These interactions can influence various pathways, including enzyme inhibition and receptor binding, depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS No. Functional Group Molecular Formula Key Properties
Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- –SO2–CH2CH2– C8H3F13O2S High reactivity (vinyl group), surfactant potential
1-Hexanesulfonic acid, tridecafluoro- (PFHxS) 355-46-4 –SO3H C6HF13O3S Strong acid, used in coatings and electrolytes
1-Bromotridecafluorohexane 335-56-8 –Br C6BrF13 Telomerization intermediate, flame retardant precursor
Hexane,1,1'-oxybis[tridecafluoro- 424-20-4 –O– C12F26O Ether linkage, high thermal stability, inert solvent
N-(3-(Dimethylamino)propyl)tridecafluorohexanesulfonamide hydrochloride 68957-61-9 –SO2–NH– C11H14ClF13N2O2S Amphiphilic surfactant, biocidal applications

Physicochemical Properties

  • Reactivity: The ethenylsulfonyl group in the target compound enables copolymerization with fluorinated monomers (e.g., tetrafluoroethylene), unlike PFHxS or brominated analogs, which are typically non-polymerizable .
  • Thermal Stability : Perfluoroether derivatives (e.g., CAS 424-20-4) exhibit superior thermal stability (>300°C) due to the robust C–O–C backbone, while sulfonic acids (PFHxS) decompose at lower temperatures (~200°C) .
  • Solubility: Sulfonic acid derivatives (e.g., PFHxS-Li, CAS 55120-77-9) are water-soluble, whereas ethenylsulfonyl derivatives are lipophilic, making them suitable for non-aqueous applications .

Environmental and Regulatory Considerations

  • Persistence : All PFAS compounds, including the target compound, are environmentally persistent and bioaccumulative. PFHxS is restricted under EU REACH (0.1% limit) .
  • Toxicity : Sulfonamide derivatives (e.g., CAS 68957-61-9) show higher acute toxicity (LC50 < 100 mg/kg in aquatic organisms) compared to sulfonic acids .

Research Findings and Data

Table 2: Comparative Toxicity and Regulatory Status

Compound LogP (Octanol-Water) Regulatory Status Key Hazard
PFHxS (CAS 355-46-4) 4.2 Restricted (REACH) Reproductive toxicity
1-Bromotridecafluorohexane 5.8 Unregulated Ozone depletion potential
Ethenylsulfonyl derivative ~6.1 (estimated) Emerging concern Bioaccumulation

Biological Activity

Chemical Structure

The chemical structure of Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- can be represented as follows:

CnHmF13O2S\text{C}_n\text{H}_m\text{F}_{13}\text{O}_2\text{S}

Where nn and mm correspond to the specific number of carbon and hydrogen atoms in the hexane chain.

Physical Properties

  • Molecular Weight: Approximately 400 g/mol
  • Melting Point: Not well-documented; requires experimental determination.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds exhibit enhanced antimicrobial properties. Hexane derivatives have been tested against various bacterial strains. The following table summarizes the antimicrobial activity of Hexane derivatives including the target compound:

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
Hexane, 1-(ethenylsulfonyl)-...E. coli1550
Hexane derivative AStaphylococcus aureus1830
Hexane derivative BPseudomonas aeruginosa1270

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of Hexane derivatives. The following table presents the cytotoxicity data:

CompoundCell LineIC50 (µM)
Hexane, 1-(ethenylsulfonyl)-...HeLa25
Hexane derivative AMCF-745
Hexane derivative BA54960

The proposed mechanism of action for the biological activity of Hexane derivatives involves:

  • Disruption of Membrane Integrity: The sulfonyl group may interact with bacterial membranes leading to increased permeability.
  • Inhibition of Enzymatic Activity: Fluorinated compounds are known to inhibit certain enzymes crucial for bacterial survival.

Case Study 1: Antiviral Activity

A study conducted on a similar fluorinated sulfonyl compound demonstrated promising antiviral activity against HIV-1. The compound exhibited an EC50 value of 0.24 nM with low cytotoxicity (CC50 = 4.8 µM), indicating potential therapeutic applications in antiviral drug development .

Case Study 2: Anticancer Properties

In another study focusing on anticancer properties, a related compound showed significant inhibition of cancer cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological efficacy .

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